3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by the presence of both pyrrole and pyridine rings. This compound has gained significant interest in medicinal chemistry due to its potential biological activities and its utility as a building block for synthesizing various pharmacologically active molecules. The structure of this compound allows for diverse chemical modifications, which can enhance its therapeutic properties and efficacy against various diseases, particularly in oncology.
The compound can be synthesized through several methods, primarily involving bromination reactions. Its derivatives have been explored extensively in scientific literature, highlighting their relevance in drug discovery and development.
3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine belongs to the class of pyrrolo[2,3-c]pyridine derivatives. These compounds are recognized for their diverse biological activities, including anticancer properties and potential applications in treating other diseases.
The synthesis of 3-bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of 2-methyl-1H-pyrrolo[2,3-c]pyridine. One common method utilizes N-bromosuccinimide (NBS) as the brominating agent in a solvent such as dichloromethane. The reaction is generally performed at room temperature and monitored by thin-layer chromatography until completion.
Technical Details:
The molecular structure of 3-bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine features a fused pyrrole and pyridine system with a bromine atom at the 3-position and a methyl group at the 2-position. This configuration contributes to its unique chemical properties and reactivity.
3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions:
Common Reagents and Conditions:
The mechanism of action for 3-bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine primarily involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells, making it a candidate for anticancer therapies .
Relevant Data:
The physicochemical properties can be predicted using computational tools to assess drug-like characteristics according to Lipinski's rules, which guide the development of pharmacologically active compounds .
3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
The compound's unique structure allows for further functionalization, leading to the development of novel therapeutics with potential applications across various fields within medicinal chemistry and drug discovery .
Palladium-catalyzed cross-coupling reactions represent a cornerstone strategy for functionalizing the C-3 bromine atom in 3-bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine, enabling the construction of carbon-carbon and carbon-heteroatom bonds critical for pharmaceutical applications. The electron-deficient nature of this fused heterocyclic system necessitates careful optimization of catalytic systems to achieve high coupling efficiency. Suzuki-Miyaura coupling stands out as the most extensively employed method, where aryl/heteroaryl boronic acids react with the bromopyrrolopyridine scaffold under palladium catalysis. As demonstrated in the synthesis of ACC1 inhibitors, this approach enables the introduction of diverse pharmacophores at the C-3 position, including complex heterocyclic systems like indazole derivatives [2].
The catalytic system's composition profoundly impacts reaction efficiency and functional group tolerance. Ligand selection proves crucial for suppressing protodebromination and homocoupling side reactions. Buchwald-type phosphines (e.g., SPhos, XPhos) provide superior performance compared to traditional triphenylphosphine in challenging systems, as evidenced by coupling yields exceeding 85% with electron-deficient boronic acids [6]. Solvent systems typically employ mixtures of toluene/water or dioxane/water (3:1 ratio), while inorganic bases like potassium carbonate or cesium carbonate facilitate transmetalation. Elevated temperatures (80-100°C) are often required to overcome the heterocycle's reduced reactivity [6] [9].
Stille coupling provides an alternative route using organotin reagents, particularly valuable for introducing sterically hindered coupling partners. This method demonstrates enhanced stability toward heteroaromatic systems, albeit with the drawback of tin toxicity concerns. A representative transformation involves the coupling of tributyl(vinyl)tin with 3-bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine using Pd(PPh₃)₄ catalyst in degassed DMF at 90°C, achieving >90% conversion within 4 hours [7].
Table 1: Optimized Conditions for Palladium-Catalyzed Coupling of 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine
Coupling Type | Catalyst System | Ligand | Optimal Base | Temperature | Yield Range |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₂CO₃ | 90°C | 75-92% |
Suzuki-Miyaura | PdCl₂(dppf) | None | Cs₂CO₃ | 100°C | 68-85% |
Stille | Pd(PPh₃)₄ | None | CuI additive | 90°C | 82-95% |
Buchwald-Hartwig | Pd₂(dba)₃ | XantPhos | NaO^tBu | 100°C | 70-88% |
Recent advances in sequential coupling strategies exploit the differential reactivity between bromine and other halogens (e.g., chlorine) or pseudohalogens (e.g., triflate) on the same molecule. This approach enables the orthogonal functionalization of multiple positions through carefully orchestrated coupling sequences. The bromine at C-3 demonstrates significantly higher reactivity than chlorines at other positions, allowing selective coupling before introduction of a second leaving group for subsequent derivatization [7].
The nucleophilic nitrogen (N1) of pyrrolo[2,3-c]pyridine presents significant challenges during synthetic manipulations, particularly in metal-catalyzed reactions where coordination can deactivate catalysts or direct metallation to undesired positions. The 2-(trimethylsilyl)ethoxymethyl (SEM) group has emerged as the protective group of choice due to its orthogonal stability profile, moderate introduction/removal conditions, and compatibility with organometallic transformations [2] [9].
Introduction of the SEM group typically employs SEM-Cl (1.2-1.5 equivalents) in anhydrous DMF or THF with Hunig's base (DIPEA) at 0°C to room temperature, achieving near-quantitative protection of the pyrrole nitrogen. This transformation converts the sensitive NH-pyrrole into a protected derivative stable under a wide range of conditions, including:
Table 2: Stability Profile of SEM-Protected Pyrrolo[2,3-c]pyridine Under Various Conditions
Reaction Condition | Temperature | Time | SEM Group Stability | Common Applications |
---|---|---|---|---|
Suzuki Coupling (Pd catalysis) | 80-100°C | 12-24h | Stable | C-3 functionalization |
Ester hydrolysis (2M NaOH) | 60°C | 4-6h | Stable | Carboxylate intermediate preparation |
Lithiation (n-BuLi) | -78°C | 1h | Stable | Directed ortho-metalation |
TFA deprotection | 25°C | 1-2h | Cleaved | Final deprotection step |
Deprotection methodologies are critical for regenerating the pharmaceutically relevant NH-pyrrole moiety. Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at room temperature efficiently cleaves the SEM group within 1-2 hours, offering excellent chemoselectivity without affecting common functional groups like esters, aryl bromides, or protected amines [2]. Alternative deprotection protocols include zinc bromide in dichloromethane (5-10 equivalents, 25°C, 4h) or concentrated HCl in THF, providing options for acid-sensitive substrates. The SEM group's stability during synthetic manipulations and controlled removability make it indispensable for constructing complex pyrrolopyridine-based pharmaceuticals, particularly those requiring sequential functionalization [9].
The 2-methyl substituent on the pyrrolo[2,3-c]pyridine scaffold provides a versatile handle for further derivatization through both direct functionalization and side-chain modification. Strategic manipulation of this methyl group significantly expands molecular diversity from a common intermediate, enabling structure-activity relationship (SAR) studies in drug discovery programs.
Electrophilic bromination at the benzylic position represents the most direct approach for converting the methyl group into a reactive handle. Using N-bromosuccinimide (NBS) (1.05-1.2 equivalents) under radical initiation conditions (AIBN or benzoyl peroxide in CCl₄ at 75-85°C) selectively provides 3-bromo-2-(bromomethyl)-1H-pyrrolo[2,3-c]pyridine. This bench-stable crystalline solid serves as a key intermediate for nucleophilic displacement reactions with nitrogen, oxygen, and sulfur nucleophiles [3] [4]. Alternatively, when conducted under Lewis acid catalysis (e.g., AlCl₃ in CH₂Cl₂ at 0°C), electrophilic aromatic substitution occurs preferentially at the electron-rich C-5 position, demonstrating how reaction conditions dictate regioselectivity [9].
Side-chain oxidation provides access to carboxylic acid functionality valuable for amide coupling. Potassium permanganate in aqueous acetone (0-5°C, 2h) or Jones reagent (CrO₃/H₂SO₄) selectively oxidizes the 2-methyl group to the corresponding carboxylic acid without affecting the bromine substituent or the heterocyclic core. This transformation enables the preparation of 3-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, which serves as a versatile building block for amide library synthesis when coupled with diverse amines using standard coupling reagents (HATU, EDCI) [9].
Knoevenagel condensation expands the utility of the methyl group for constructing extended conjugation systems. Under mild basic conditions (piperidine/AcOH catalyst in ethanol), the activated methyl group condenses efficiently with aryl aldehydes bearing electron-withdrawing groups, producing styrene derivatives with conserved bromine functionality. This approach proved particularly valuable in the synthesis of colchicine-binding site inhibitors, where the extended conjugated system significantly enhanced tubulin binding affinity [9].
Table 3: Functionalization Strategies for the 2-Methyl Group in Pyrrolo[2,3-c]pyridine Derivatives
Transformation | Reagents/Conditions | Key Intermediate/Product | Application Example |
---|---|---|---|
Benzylic Bromination | NBS, AIBN, CCl₄, reflux | 2-(Bromomethyl)-3-bromopyrrolopyridine | Nucleophilic displacement |
Aldehyde Oxidation | KMnO₄, acetone/H₂O, 0°C | 3-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde | Reductive amination |
Carboxylic Acid Formation | K₂Cr₂O₇, H₂SO₄, 25°C | 3-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | Amide coupling |
Knoevenagel Condensation | ArCHO, piperidine/AcOH, EtOH | (E)-2-(Arylidene)-3-bromo-1H-pyrrolo[2,3-c]pyridine | Tubulin inhibitors |
Multi-step sequences combining bromine functionalization and methyl group derivatization enable the construction of highly complex molecular architectures. A representative sequence involves:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1